

What is the chemical structure of compound JV8?

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Compound of Interest

Compound Name: JV8

Cat. No.: B15570335

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An In-depth Technical Guide to Compound JV8

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure of the compound designated as **JV8**. While the precise biological activity and mechanism of action for **JV8** are not extensively documented in publicly available literature, this document furnishes a detailed account of its chemical properties. Furthermore, to facilitate future research and drug development efforts, this guide presents a generalized experimental workflow for the initial screening of novel chemical entities and a hypothetical signaling pathway that could be modulated by isoquinoline-based compounds, a class to which **JV8** belongs.

Chemical Structure of Compound JV8

Compound **JV8** is chemically identified as $\sim\{N\}$ -isoquinolin-6-yl-2-(2-methylphenoxy)ethanamide. Its structural and chemical identity is well-established and has been cataloged in public chemical databases.

The fundamental structure of **JV8** consists of an isoquinoline ring system linked via an amide bond to a phenoxyacetamide group, which is further substituted with a methyl group on the phenyl ring.

Chemical and Physical Properties

A summary of the key chemical identifiers and properties for compound **JV8** is presented in Table 1. This information has been compiled from established chemical databases.[1][2]

Property	Value	Source
Systematic Name	~{N}-isoquinolin-6-yl-2-(2-methylphenoxy)ethanamide	RCSB PDB
Molecular Formula	C ₁₈ H ₁₆ N ₂ O ₂	RCSB PDB
Molecular Weight	292.332 g/mol	RCSB PDB
Canonical SMILES	<chem>Cc1ccccc1OCC(=O)Nc2ccc3cnccc3c2</chem>	RCSB PDB
InChI	InChI=1S/C18H16N2O2/c1-13-4-2-3-5-17(13)22-12-18(21)20-16-7-6-15-11-19-9-8-14(15)10-16/h2-11H,12H2,1H3,(H,20,21)	RCSB PDB
InChIKey	PEVCERQGPZRIFE-UHFFFAOYSA-N	PubChem
PubChem CID	138115404	PubChem

Biological Context and Activity (Hypothetical)

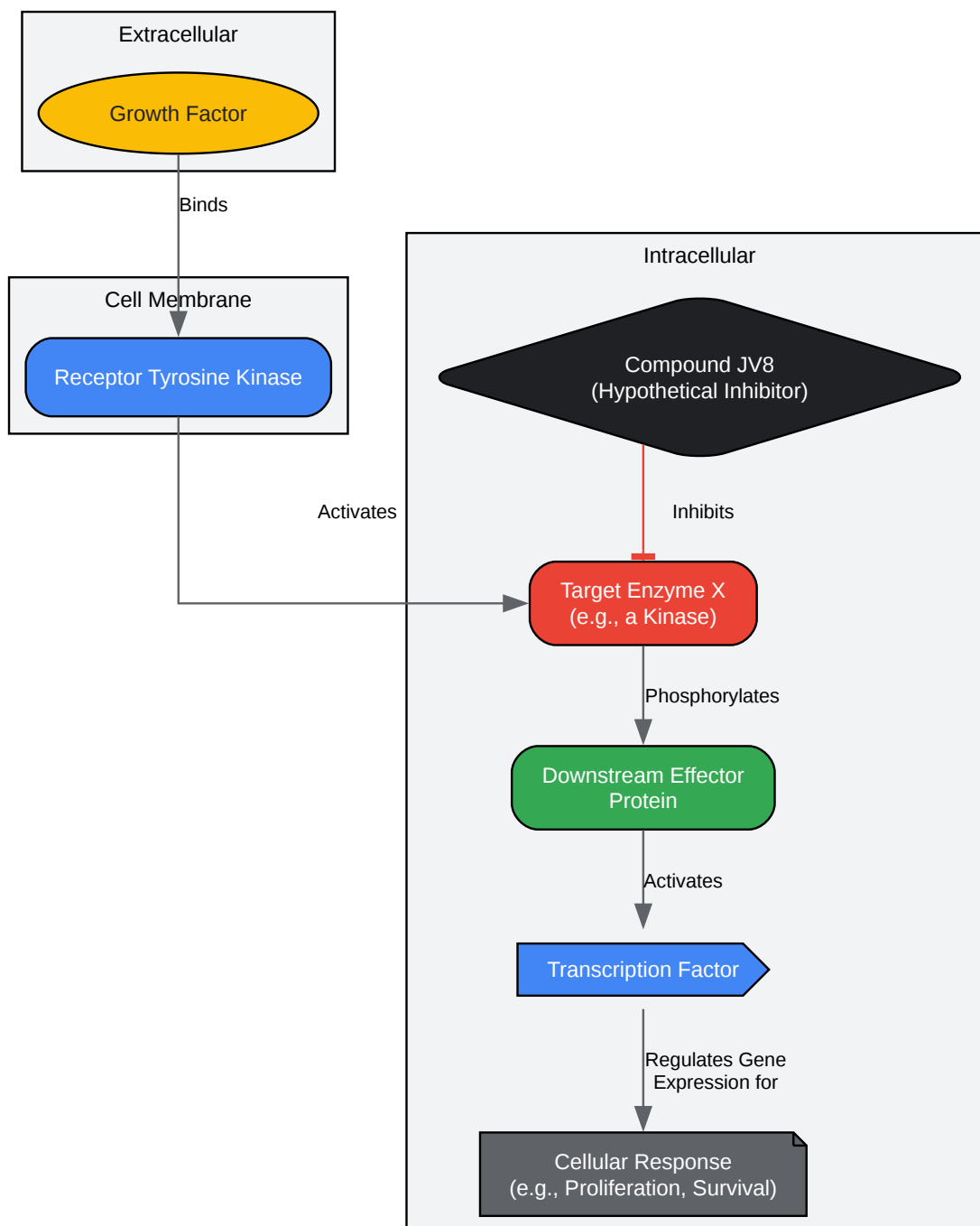
As of the date of this document, specific biological data for compound **JV8**, including its targets, efficacy, and signaling pathways, are not available in the public domain. However, the isoquinoline scaffold is a well-known privileged structure in medicinal chemistry, present in numerous natural and synthetic compounds with a wide array of biological activities.[3][4] These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[3][4]

Given the structural features of **JV8**, it is plausible that it could be investigated for activities such as enzyme inhibition, for instance, targeting kinases or other enzymes where an isoquinoline moiety can serve as a crucial pharmacophore.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by an isoquinoline-containing compound like **JV8**, acting as an enzyme inhibitor. This is a generalized representation and has not been experimentally validated for **JV8**.

Hypothetical Signaling Pathway for an Isoquinoline-Based Inhibitor



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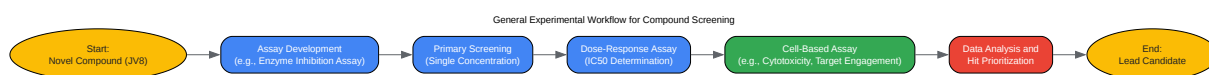
Caption: A hypothetical signaling cascade where Compound **JV8** acts as an inhibitor of an intracellular enzyme.

Experimental Protocols

In the absence of specific published studies on **JV8**, this section provides a generalized experimental workflow for the initial characterization and screening of a novel compound with a similar chemical profile.

General Workflow for Preliminary Compound Screening

The following diagram outlines a typical workflow for the initial in vitro evaluation of a novel compound's biological activity.



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Caption: A generalized workflow for the initial in vitro screening of a novel chemical compound.

Example Protocol: In Vitro Enzyme Inhibition Assay

This protocol is a representative example for determining the inhibitory activity of a compound against a specific enzyme, such as a kinase.

Objective: To determine the half-maximal inhibitory concentration (IC_{50}) of Compound **JV8** against a target enzyme.

Materials:

- Compound **JV8** stock solution (e.g., 10 mM in DMSO)
- Target enzyme (purified recombinant protein)
- Substrate for the enzyme

- ATP (if the enzyme is a kinase)
- Assay buffer (specific to the enzyme)
- Detection reagent (e.g., fluorescent or luminescent probe to measure product formation or substrate depletion)
- 384-well microplates
- Plate reader

Procedure:

- Compound Dilution:
 - Prepare a serial dilution of the Compound **JV8** stock solution in DMSO.
 - Further dilute the compound in assay buffer to the final desired concentrations for the assay.
- Enzyme and Substrate Preparation:
 - Dilute the target enzyme and its substrate to the desired concentrations in pre-chilled assay buffer.
- Assay Reaction:
 - Add a small volume (e.g., 5 μ L) of the diluted compound solutions to the wells of a 384-well plate. Include wells with DMSO only as a negative control.
 - Add the enzyme solution (e.g., 10 μ L) to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding.
 - Initiate the enzymatic reaction by adding the substrate/ATP solution (e.g., 10 μ L).
- Signal Detection:

- Allow the reaction to proceed for a specific time (e.g., 60 minutes) at the optimal temperature for the enzyme.
- Stop the reaction by adding a stop solution, if necessary.
- Add the detection reagent according to the manufacturer's instructions.
- Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
- Data Analysis:
 - Calculate the percent inhibition for each compound concentration relative to the DMSO control.
 - Plot the percent inhibition against the logarithm of the compound concentration.
 - Fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Summary and Future Directions

Compound **JV8**, or ~{N}-isoquinolin-6-yl-2-(2-methylphenoxy)ethanamide, is a well-characterized chemical entity. While its biological role remains to be elucidated, its isoquinoline core suggests potential for biological activity. The hypothetical pathway and generalized experimental protocols provided in this guide are intended to serve as a framework for initiating the biological investigation of this and other novel compounds. Future research should focus on a broad screening approach to identify the biological targets of **JV8**, followed by more detailed mechanistic and in vivo studies to validate any initial findings.

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